Technical Monograph: C.I. Reactive Blue 2 Trisodium Salt (CAS 12236-82-7)
Technical Monograph: C.I. Reactive Blue 2 Trisodium Salt (CAS 12236-82-7)
Dual-Functionality: From Biomimetic Ligand to Purinergic Antagonist [1]
Executive Summary
C.I. Reactive Blue 2 (RB2), often distributed under the trade name Cibacron Blue 3G-A or Procion Blue HB , is a monochlorotriazine anthraquinone dye that transcends its industrial origins to serve as a critical tool in biochemistry and pharmacology.
Its scientific significance lies in its unique molecular architecture: RB2 functions as a structural mimic of nucleotide cofactors (NAD⁺, NADP⁺, ATP).[] This biomimetic capability allows it to act as a pseudo-affinity ligand for protein purification and as a pharmacological antagonist for purinergic (P2) receptors.[1][] This guide dissects the physicochemical properties, immobilization protocols, and pharmacological mechanisms of RB2, providing a rigorous framework for its application in drug discovery and downstream processing.[]
Physicochemical Profile & Chemical Architecture[1][2]
RB2 is defined by a planar anthraquinone chromophore linked to a reactive monochlorotriazine ring. The sulfonate groups provide water solubility and electrostatic interaction points, while the aromatic rings facilitate hydrophobic stacking.
Table 1: Core Chemical Specifications
| Property | Specification |
| CAS Number | 12236-82-7 |
| Common Synonyms | Cibacron Blue 3G-A, Procion Blue HB, Basilen Blue E-3G |
| Chemical Formula | |
| Molecular Weight | ~774.2 g/mol (Anhydrous); ~840 g/mol (Commercial preparations) |
| Chromophore | Anthraquinone |
| Reactive Group | Monochlorotriazine (MCT) |
| 610 nm (varies slightly with pH/ionic strength) | |
| Solubility | Soluble in water (>50 mg/mL); Insoluble in organic solvents |
| Purity Consideration | Commercial RB2 is often a mixture of meta and para isomers regarding the sulfonate position on the terminal phenyl ring.[1][][3] |
The Biomimetic Mechanism: Why RB2 Binds Proteins
Expert Insight: The binding of RB2 to proteins is not merely "sticky" non-specific adsorption. It is a specific biomimetic interaction .[] The anthraquinone ring system sterically and electronically mimics the adenine ring of ATP/NAD⁺, while the sulfonate groups mimic the phosphate backbone.
This allows RB2 to bind with high affinity to the Dinucleotide Fold (Rossmann Fold) found in:
-
Kinases (mimicking ATP)[1][]
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Dehydrogenases (mimicking NAD⁺)[1]
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Serum Albumin (binding to the bilirubin/fatty acid sites)[1][]
Visualization: The Biomimetic Logic
The following diagram illustrates the competitive antagonism and ligand mimicry mechanism.
Figure 1: RB2 acts as a "master key," structurally mimicking ATP to competitively inhibit enzymes or antagonize receptors.[1][]
Application I: Dye-Ligand Affinity Chromatography
In downstream processing, RB2 is immobilized onto agarose or silica matrices.[1][] This creates a robust affinity resin (e.g., Blue Sepharose) capable of purifying albumin and interferon without the cost of antibody ligands.
Critical Protocol: Covalent Immobilization of RB2
Principle: The chlorine atom on the triazine ring undergoes nucleophilic substitution with the hydroxyl groups of the matrix (agarose) under alkaline conditions.
Reagents Required:
-
RB2 Trisodium Salt (CAS 12236-82-7)[1]
-
Cross-linked Agarose beads (e.g., Sepharose CL-6B)[1]
-
Coupling Buffer: 0.1 M Na₂CO₃ (Sodium Carbonate), pH 11.0[1]
-
Wash Buffer: 1 M NaCl
Step-by-Step Methodology:
-
Matrix Preparation: Wash 100 mL of agarose beads with distilled water to remove preservatives. Suction dry (moist cake).
-
Dye Dissolution: Dissolve 2.0 g of RB2 in 100 mL of distilled water.
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Mixing: Add the dye solution to the agarose cake.
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Salt Addition: Add 20 g NaCl (solid) to the suspension. Reasoning: High ionic strength drives the dye onto the matrix via the "salting-out" effect, increasing local concentration for coupling.
-
Alkalinization (The Trigger): Add 10 mL of 10% NaOH or sufficient Na₂CO₃ to reach pH 10.5–11.0 .
-
Incubation: Agitate gently at 60°C for 2 hours or room temperature for 3 days. Note: Heat accelerates the nucleophilic substitution.
-
Washing: Wash extensively with:
-
Storage: Store in 20% Ethanol at 4°C.
Application II: Purinergic Pharmacology (P2Y Antagonism)
RB2 is a widely used tool compound for characterizing P2Y receptors, though its non-selectivity requires careful experimental design.[1][]
Pharmacological Profile:
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Primary Target: P2Y Receptors (G-protein coupled).[1][]
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Mechanism: Blocks the binding of extracellular ATP/ADP to the receptor.
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Selectivity Caveat: RB2 is non-selective .[] It inhibits P2Y1, P2Y4, P2Y6, P2Y12, and certain P2X channels. It is best used in conjunction with more selective antagonists (e.g., MRS2179 for P2Y1) to triangulate receptor identity.[1][]
Visualization: P2Y Signaling Blockade
The following diagram details where RB2 intercepts the signal transduction pathway.
Figure 2: RB2 prevents ATP-mediated Gq coupling, thereby inhibiting the IP3/Calcium signaling cascade.[1][]
Stability, Handling, and Troubleshooting
Stability[3][5]
-
Solid State: Stable for years if stored desiccated at room temperature.[]
-
Solution: Aqueous solutions are stable for weeks at 4°C. Avoid prolonged exposure to light.[]
-
pH Sensitivity: The chlorotriazine ring hydrolyzes at high pH (>11) over time, losing reactivity.[] Prepare coupling buffers fresh.
Isomer Heterogeneity (The "Hidden" Variable)
Commercial RB2 is a mixture of isomers where the sulfonate group on the terminal phenyl ring is either in the meta or para position.
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Impact: The para isomer often exhibits higher affinity for certain dehydrogenases than the meta isomer.
-
Troubleshooting: If batch-to-batch reproducibility in chromatography or pharmacology fails, check the isomeric ratio via HPLC or switch to a vendor offering isomer-pure fractions (rare).
Safety (SDS Summary)
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Hazards: Respiratory sensitizer (may cause asthma-like symptoms upon inhalation of dust).[1][] Skin and eye irritant.
-
PPE: Use N95/P2 dust mask, nitrile gloves, and safety goggles.
References
-
ChemicalBook. (2026).[1] Reactive Blue 2 Properties and Synthesis.[5][6]Link[1]
-
Tocris Bioscience. (n.d.).[1] Reactive Blue 2 Trisodium Salt: Biological Activity and P2Y Antagonism.Link[1]
-
Sigma-Aldrich. (n.d.).[1] Cibacron Blue 3GA Agarose: Protocol for Affinity Chromatography.Link
-
National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 656725: Reactive Blue 2.Link[1]
-
Jacobson, K. A., et al. (2002). Structure-activity relationships of anthraquinone derivatives at P2 receptors.[1][][7]Journal of Medicinal Chemistry. (Cited via NIH/Tocris context).[1]
-
BOC Sciences. (2026).[1][] Reactive Blue 2 (CAS 12236-82-7) Product Information.[1][][3][5][6][8][1]
Sources
- 1. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chromsoc.jp [chromsoc.jp]
- 5. REACTIVE BLUE 2 | 12236-82-7 [chemicalbook.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REACTIVE BLUE 2 | CAS#:12236-82-7 | Chemsrc [chemsrc.com]
